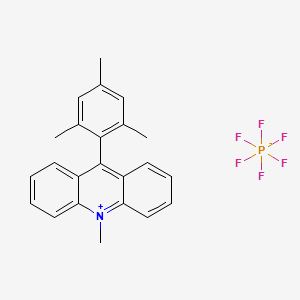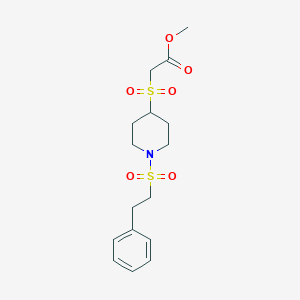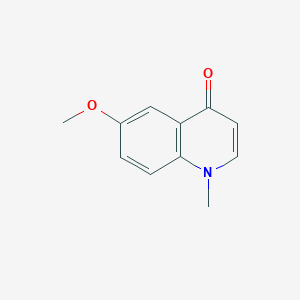
1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243509-13-7 . It has a molecular weight of 224.13 and its IUPAC name is 1-cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.2ClH/c1-6-8(9)5-10-11(6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.13 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activities
Research involving similar pyrazole derivatives focuses on synthesizing novel compounds with potential biological activities. For example, a study reported the synthesis of new azetidine-2-one derivatives of 1H-benzimidazole, demonstrating antimicrobial and cytotoxic activities, which suggests the potential of pyrazole derivatives in developing therapeutic agents (Noolvi et al., 2014).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, pyrazole derivatives are utilized as key synthons for the synthesis of various heterocyclic compounds. A study illustrated the use of 2-arylhydrazononitriles in synthesizing new indole-containing triazoles, pyrazoles, and pyrazolopyrimidine derivatives, indicating the versatility of pyrazole derivatives in creating complex heterocyclic structures with antimicrobial properties (Behbehani et al., 2011).
Antitumor and Antimicrobial Activities
The exploration of enaminones derived from pyrazole compounds for synthesizing substituted pyrazoles has shown promising antitumor and antimicrobial activities. This underscores the potential of pyrazole-based compounds in medicinal chemistry for developing new therapeutic agents (Riyadh, 2011).
Structural and Mechanistic Studies
Pyrazole derivatives are also subjects of structural and mechanistic studies, as seen in the investigation of cycloguanil hydrochloride, a dihydrofolate reductase inhibitor. Such studies contribute to understanding the molecular interactions and geometries of potential drug compounds, informing drug design and development processes (Hunt et al., 1980).
Novel Synthetic Routes
Research into novel synthetic routes using pyrazole derivatives is evident in the study of intramolecular amination of nonclassical cyclopropylmethyl cations, leading to 1-amino-1-hydroxymethylcyclobutane derivatives. Such synthetic methodologies expand the toolkit available for organic chemists in constructing complex molecules (Skvorcova et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-8(9)5-10-11(6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONPRQPZGSODID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)


![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)

![N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2844817.png)

![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)

